molecular formula C11H10N2O3 B11807546 2-(3-Aminophenyl)-5-methyloxazole-4-carboxylic acid

2-(3-Aminophenyl)-5-methyloxazole-4-carboxylic acid

Cat. No.: B11807546
M. Wt: 218.21 g/mol
InChI Key: WQZADFXBZUOYRZ-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-5-methyloxazole-4-carboxylicacid is an organic compound that features an oxazole ring substituted with an aminophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-5-methyloxazole-4-carboxylicacid typically involves the formation of the oxazole ring followed by the introduction of the aminophenyl and carboxylic acid groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction between 3-aminophenyl ketone and a suitable carboxylic acid derivative can yield the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-5-methyloxazole-4-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

2-(3-Aminophenyl)-5-methyloxazole-4-carboxylicacid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-5-methyloxazole-4-carboxylicacid involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the oxazole ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Aminophenyl)oxazole-4-carboxylicacid: Lacks the methyl group on the oxazole ring.

    5-Methyl-2-phenyl-oxazole-4-carboxylicacid: Lacks the amino group on the phenyl ring.

    2-(4-Aminophenyl)-5-methyloxazole-4-carboxylicacid: The amino group is positioned differently on the phenyl ring.

Uniqueness

2-(3-Aminophenyl)-5-methyloxazole-4-carboxylicacid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-(3-aminophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-6-9(11(14)15)13-10(16-6)7-3-2-4-8(12)5-7/h2-5H,12H2,1H3,(H,14,15)

InChI Key

WQZADFXBZUOYRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)N)C(=O)O

Origin of Product

United States

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